Nickel tetracarbonyl

概要

説明

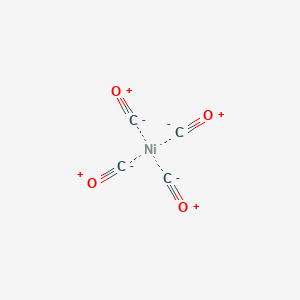

Nickel Tetracarbonyl (IUPAC name: tetracarbonylnickel) is a nickel(0) organometallic compound with the formula Ni(CO)4 . This colorless liquid is the principal carbonyl of nickel . It is an intermediate in the Mond process for producing very high-purity nickel and a reagent in organometallic chemistry .

Synthesis Analysis

This compound was first synthesized in 1890 by Ludwig Mond by the direct reaction of nickel metal with carbon monoxide . This pioneering work foreshadowed the existence of many other metal carbonyl compounds, including those of vanadium, chromium, manganese, iron, and cobalt .Molecular Structure Analysis

The molecular structure of this compound is tetrahedral . The molecular weight is 170.73 g/mol .Chemical Reactions Analysis

The chemical reaction of this compound involves the loss of carbonyl ligands from gas-phase this compound following ultraviolet photoexcitation . Here, this compound undergoes prompt dissociation to produce nickel tricarbonyl in a singlet excited state . This electronically excited tricarbonyl loses another CO group over tens of picoseconds .Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid with a musty odor . It has a density of 1.319 g/cm3, a melting point of -17.2 °C, and a boiling point of 43 °C . It is soluble in water and miscible in most organic solvents .科学的研究の応用

Synthesis of Nickel Nanoparticles : Nickel tetracarbonyl is a promising precursor for synthesizing high purity nickel nanoparticles. These nanoparticles have applications in catalysis, nano-electronics, and energy storage. By controlling the synthesis process, the particle size can be varied from 3 to 140 nm, with different crystalline habits like polycrystalline, single crystals, or multiple twinned particles (E. Kauffeldt & T. Kauffeldt, 2006).

Producing Wear-Resistant Coatings : this compound is used in developing cladding powders by chemical gas phase deposition on surfaces like aluminum oxide particles. This method creates wear-resistant coatings, beneficial in enhancing the service life of equipment used in abrasive conditions. The process is designed to be ecologically safe, minimizing environmental and health impacts (V. Kozyrev, M. Petrov, & L. V. Kozyreva, 2016).

Molecular Structure Analysis : Research has been conducted on the molecular structure of gaseous this compound, providing insights into its bond distances and amplitudes of vibration. This fundamental research has implications in understanding the properties and behavior of this compound at the molecular level (L. Hedberg, T. Iijima, & K. Hedberg, 1979).

Investigation in Nickel Deposition Techniques : this compound has been used as a probe in studying the coverage of nitrogen on heated nickel surfaces. This research contributes to understanding the deposition kinetics of nickel microstructures, which is crucial in various industrial applications (S. Boughaba & G. Auvert, 1994).

Photochemical Synthesis Applications : A method involving UV irradiation in the presence of low-molecular-weight organic acids has been developed to convert inorganic nickel salts to this compound. This approach may be useful in material chemistry and the extractive metallurgy of nickel (Xu-ming Guo, R. Sturgeon, Z. Mester, & G. Gardner, 2004).

Hydroconversion Catalyst : this compound has been used to create active and recyclable nickel-based catalysts for hydroconversion processes. This research highlights the effectiveness of this compound in catalytic applications, especially in the hydrogenation of carbon monoxide to hydrocarbons (Zheng Yang, Xianyong Wei, Min Zhang, & Z. Zong, 2018).

作用機序

Safety and Hazards

Nickel Tetracarbonyl is classified as an extremely hazardous substance . It is a potential occupational carcinogen and may be fatal if absorbed through the skin or inhaled due to its high volatility . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities .

将来の方向性

Recent research has employed ultrafast mid-infrared transient absorption spectroscopy to probe the rapid loss of carbonyl ligands from gas-phase nickel tetracarbonyl following ultraviolet photoexcitation . This research suggests the presence of a parallel, concerted dissociation mechanism to produce nickel dicarbonyl in a triplet excited state, which likely dissociates to nickel monocarbonyl . This could open up new avenues for the use of this compound in various applications.

特性

CAS番号 |

13463-39-3 |

|---|---|

分子式 |

C4NiO4 |

分子量 |

170.73 g/mol |

IUPAC名 |

carbon monoxide;nickel |

InChI |

InChI=1S/4CO.Ni/c4*1-2; |

InChIキー |

AWDHUGLHGCVIEG-UHFFFAOYSA-N |

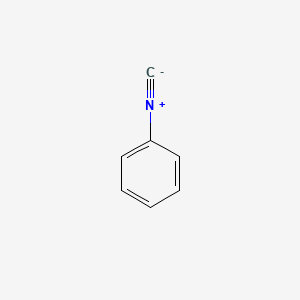

SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |

正規SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ni] |

沸点 |

43 °C |

密度 |

Relative density (water = 1): 1.3 |

melting_point |

-25 °C |

| 13463-39-3 | |

物理的記述 |

VOLATILE COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. |

溶解性 |

Solubility in water, g/l at 20 °C: 0.02 (practically insoluble) |

同義語 |

nickel carbonyl nickel tetracarbonyl |

蒸気密度 |

Relative vapor density (air = 1): 5.9 |

蒸気圧 |

Vapor pressure, kPa at 25.8 °C: 53 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-hydroxy-2-(indol-3-yl)-2-(methylthio)ethyl]indole-3-carboxamide](/img/structure/B1200511.png)